molecular formula C23H20O10 B601992 3-Methylflavone-8-carboxylic acid glucuronide (MFCA glucuronide) CAS No. 60218-13-5

3-Methylflavone-8-carboxylic acid glucuronide (MFCA glucuronide)

Cat. No.: B601992
CAS No.: 60218-13-5
M. Wt: 456.41
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Description

3-Methylflavone-8-carboxylic acid glucuronide is a flavonoid compound that has garnered significant attention due to its potential therapeutic and environmental applications. It is a derivative of 3-methylflavone-8-carboxylic acid, which belongs to the class of flavones, characterized by a flavone structure substituted at position 3 by a methyl group and at position 8 by a carboxylic acid group .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methylflavone-8-carboxylic acid involves the reaction of 2-hydroxy-3-propionyl methyl benzoate with benzoyl chloride and sodium benzoate at high temperatures (around 190°C). This method, however, has limitations due to the harsh reaction conditions and the difficulty in industrial scalability .

Industrial Production Methods

Industrial production methods aim to optimize the yield and purity of the compound while minimizing production risks and costs. One such method involves the preparation of 2-benzoyloxy-3-propionyl methyl benzoate followed by its conversion to 3-methylflavone-8-carboxylic acid . The process is designed to be efficient with high product yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-Methylflavone-8-carboxylic acid glucuronide undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and properties for different applications.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The reactions typically occur under controlled conditions to ensure the desired product formation.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation reactions may yield hydroxylated derivatives, while reduction reactions can produce reduced forms of the compound.

Scientific Research Applications

3-Methylflavone-8-carboxylic acid glucuronide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 3-methylflavone-8-carboxylic acid glucuronide involves its interaction with specific molecular targets and pathways. It acts as an inhibitor of phosphoric diester hydrolase enzymes, interfering with their activity and thereby exerting its biological effects . The compound’s structure allows it to bind to these enzymes, inhibiting their function and leading to various downstream effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Methylflavone-8-carboxylic acid glucuronide stands out due to its unique glucuronide moiety, which enhances its solubility and bioavailability. This modification allows for better therapeutic efficacy and broader application potential compared to its non-glucuronidated counterparts.

Properties

IUPAC Name

(3S,4S,5S,6S)-3,4,5-trihydroxy-6-(3-methyl-4-oxo-2-phenylchromene-8-carbonyl)oxyoxane-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20O10/c1-10-14(24)12-8-5-9-13(19(12)31-18(10)11-6-3-2-4-7-11)22(30)33-23-17(27)15(25)16(26)20(32-23)21(28)29/h2-9,15-17,20,23,25-27H,1H3,(H,28,29)/t15-,16-,17-,20?,23-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTFLEEJQZRBOAR-BKYOJHNFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(OC2=C(C1=O)C=CC=C2C(=O)OC3C(C(C(C(O3)C(=O)O)O)O)O)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(OC2=C(C1=O)C=CC=C2C(=O)O[C@H]3[C@H]([C@H]([C@@H](C(O3)C(=O)O)O)O)O)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Methylflavone-8-carboxylic acid glucuronide (MFCA glucuronide)
Reactant of Route 2
Reactant of Route 2
3-Methylflavone-8-carboxylic acid glucuronide (MFCA glucuronide)
Reactant of Route 3
3-Methylflavone-8-carboxylic acid glucuronide (MFCA glucuronide)
Reactant of Route 4
3-Methylflavone-8-carboxylic acid glucuronide (MFCA glucuronide)
Reactant of Route 5
3-Methylflavone-8-carboxylic acid glucuronide (MFCA glucuronide)
Reactant of Route 6
Reactant of Route 6
3-Methylflavone-8-carboxylic acid glucuronide (MFCA glucuronide)

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